3-Bromo-5-iodo-2,4,6-trimethylpyridine
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Overview
Description
3-Bromo-5-iodo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H9BrIN. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, and three methyl groups at the 2nd, 4th, and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-2,4,6-trimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2,4,6-trimethylpyridine followed by iodination. The reaction conditions often require the use of solvents such as dichloromethane and reagents like phosphorus tribromide and iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2,4,6-trimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-iodo-2,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-2,4,6-trimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 5-Bromo-2-iodopyridine
- 5-Bromo-2-iodopyrimidine
Uniqueness
3-Bromo-5-iodo-2,4,6-trimethylpyridine is unique due to the presence of both bromine and iodine atoms in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This dual halogenation makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Biological Activity
3-Bromo-5-iodo-2,4,6-trimethylpyridine (CAS Number: 29976-61-2) is a halogenated pyridine derivative that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and its implications in drug development.
Structural Characteristics
The compound features both bromine and iodine substituents on the pyridine ring, which significantly influences its chemical reactivity and biological interactions. The presence of these halogens allows for unique bonding characteristics, including halogen bonding, which can enhance the compound's interactions with specific biological targets.
Structural Feature | Description |
---|---|
Pyridine Ring | Contains three methyl groups at positions 2, 4, and 6 |
Halogen Substituents | Bromine at position 3 and iodine at position 5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate biochemical pathways that are crucial in disease processes. The halogen atoms can participate in halogen bonding, which may enhance the compound's binding affinity to proteins or nucleic acids.
Key Findings from Research Studies
- Inhibition of Inflammatory Pathways : Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases like inflammatory bowel disease (IBD) .
- Antioxidant Properties : The compound has been noted for its antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .
- Bioconversion Studies : Studies involving microbial bioconversion have shown that derivatives of pyridine compounds can be metabolized by specific bacterial strains like Burkholderia sp., indicating potential pathways for biodegradation and environmental applications .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various pyridine derivatives, including those structurally related to this compound. The results demonstrated that these compounds could significantly reduce colon myeloperoxidase levels and improve body weight recovery in TNBS-induced colitis models when administered at doses as low as 1 mg/kg . This positions them as promising candidates for therapeutic development in IBD.
Case Study 2: Antioxidant Efficacy
In another study focusing on phenolic antioxidants derived from pyridine structures, it was found that certain derivatives exhibited superior antioxidant activities compared to traditional phenolic compounds. This highlights the potential of this compound in protecting against oxidative damage in biological systems .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Halogen Substituents | Biological Activity |
---|---|---|
3-Bromo-2,4,6-trimethylpyridine | Bromine only | Moderate anti-inflammatory effects |
5-Bromo-2-iodopyridine | Bromine and Iodine | Significant antimicrobial activity |
5-Bromo-2-iodopyrimidine | Bromine and Iodine | Potential antitumor properties |
Properties
IUPAC Name |
3-bromo-5-iodo-2,4,6-trimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMZUONVCVXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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